Product packaging for Benzene-1,3,5-triamine trihydrochloride(Cat. No.:CAS No. 638-09-5)

Benzene-1,3,5-triamine trihydrochloride

Cat. No.: B039972
CAS No.: 638-09-5
M. Wt: 232.5 g/mol
InChI Key: GSPBVFMIOSWQJB-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triamine trihydrochloride is a high-purity, synthetically valuable aromatic triamine derivative presented as a stable, salt-form solid to enhance its handling and storage properties. Its core research value lies in its symmetrical 1,3,5-trisubstitution pattern, which makes it an essential C3-symmetric building block for the rational design and synthesis of complex molecular architectures. Researchers primarily utilize this compound as a key precursor in the construction of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and dendrimers, where it acts as a trigonal planar node to impart structural rigidity and porosity. Furthermore, it serves as a critical intermediate in the synthesis of heterocyclic compounds, dyes, and functional polymers. The three amine groups, protected as hydrochloride salts, can be selectively deprotected and functionalized, enabling their conversion into amides, imines, or ureas, or allowing them to act as potent chelating ligands for transition metals in catalytic systems. This compound is strictly For Research Use Only and is intended for laboratory applications by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl3N3 B039972 Benzene-1,3,5-triamine trihydrochloride CAS No. 638-09-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3,5-triamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h1-3H,7-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPBVFMIOSWQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598648
Record name Benzene-1,3,5-triamine--hydrogen chloride (1/3)
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Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-09-5
Record name 1,3,5-Triaminobenzene trihydrochloride
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Record name Benzene-1,3,5-triamine--hydrogen chloride (1/3)
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Record name 1,3,5-Triaminobenzene trihydrochloride
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Record name 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE
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The Multifaceted Significance of Benzene 1,3,5 Triamine Trihydrochloride

The importance of Benzene-1,3,5-triamine (B91009) trihydrochloride in the realm of chemical synthesis stems from its identity as a multifunctional chemical building block. The three primary amine groups attached to the aromatic core at the 1, 3, and 5 positions provide reactive sites for a multitude of chemical transformations. This trifunctional nature allows for the creation of highly cross-linked and well-defined three-dimensional structures, a key attribute in the field of materials science.

The trihydrochloride form of the compound enhances its solubility in polar solvents, facilitating its use in a wider range of reaction conditions compared to its freebase counterpart, Benzene-1,3,5-triamine. The presence of the amine functionalities also allows the molecule to act as a Brønsted base, capable of accepting protons, which is a crucial property in catalysis and the formation of stable complexes through hydrogen bonding.

Detailed Research Findings:

A significant area where Benzene-1,3,5-triamine trihydrochloride has proven indispensable is in the synthesis of porous organic materials, particularly Covalent Organic Frameworks (COFs) . cd-bioparticles.net These materials are crystalline porous polymers with well-defined structures and high surface areas. The condensation reaction between this compound and various aldehydes, such as terephthalaldehyde, leads to the formation of imine-linked COFs. These COFs exhibit exceptional properties for applications in gas storage and separation. For instance, COFs synthesized from this building block have shown high uptake capacities for carbon dioxide and hydrogen. nih.govrsc.org

Furthermore, research has demonstrated the utility of Benzene-1,3,5-triamine in the creation of cross-linked polyamines for environmental remediation. researchgate.net These polymers have shown efficiency in the removal of heavy metal ions from aqueous solutions. researchgate.net The ability of the amine groups to chelate with metal ions is a key factor in this application.

Below is an interactive data table summarizing some of the key properties of this compound:

PropertyValue
CAS Number 638-09-5
Molecular Formula C6H12Cl3N3
Molecular Weight 232.54 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and other polar solvents

The Evolving Trajectory of Research

The scientific journey of Benzene-1,3,5-triamine (B91009) and its trihydrochloride salt has evolved significantly over the decades. Initially, its applications were likely rooted in the synthesis of dyes and as a cross-linking agent in classical polymer chemistry, leveraging the reactivity of its amine groups.

The modern era of research, however, has witnessed a paradigm shift towards its utilization in the design and synthesis of advanced functional materials. The advent of nanotechnology and the increasing demand for materials with tailored properties have propelled Benzene-1,3,5-triamine trihydrochloride to the forefront of materials science research.

The transition from its use in conventional polymers to its role as a key monomer for highly ordered structures like COFs marks a significant milestone in its research trajectory. This evolution was driven by the growing understanding of supramolecular chemistry and the ability to control the self-assembly of molecules to create materials with unprecedented functionalities.

Frontiers of Research and Future Prospects

Strategies for the Synthesis of this compound

The synthesis of this compound can be achieved through various pathways, with ongoing research focused on optimizing efficiency, safety, and environmental sustainability.

Reductive Amination Pathways and Optimization

While direct reductive amination of precursors like phloroglucinol (B13840) (benzene-1,3,5-triol) presents a potential pathway, the more prominently documented methods involve the reduction of nitrogen-containing precursors. A notable synthetic route starts from trimesic acid. In this process, trimesic acid reacts with diphenylphosphoryl azide (B81097) in a mixture of toluene (B28343) and tert-butyl alcohol. This reaction proceeds at 70-90°C for 3-4 hours, followed by a period at 100-120°C for 2 hours, to yield 1,3,5-tri-Boc-aminobenzene. The Boc (tert-butoxycarbonyl) protecting groups are subsequently removed by stirring the intermediate overnight in a mixture of ethanol (B145695) and concentrated hydrochloric acid to afford this compound. google.com

Side-chain engineering of Benzene-1,3,5-triamine derivatives can also be achieved through reductive amination to enhance solubility in organic solvents by introducing alkyl or benzyl (B1604629) groups to the amine functionalities.

Catalytic Approaches in Triamine Synthesis

The catalytic reduction of 1,3,5-trinitrobenzene (B165232) is a well-established and efficient method for synthesizing Benzene-1,3,5-triamine. Various catalytic systems have been explored to optimize this hydrogenation process, with a focus on maximizing yield and selectivity while maintaining mild reaction conditions.

Copper-based catalysts have demonstrated significant efficacy. For instance, hydrogenation of 1,3,5-trinitrobenzene over a copper-alumina catalyst in a flow reactor at 120°C and 30 bar pressure using methanol (B129727) as a solvent resulted in a 92% yield of 1,3,5-triaminobenzene, which was isolated as its double salt with sulfuric acid. tue.nlresearchgate.net Copper phyllosilicate-based catalysts have also been investigated, with studies showing that a catalyst with 10% copper loading, calcined at 600°C, can achieve an 82% yield of 1,3,5-triaminobenzene under optimal conditions of 170°C and 1.3 MPa of hydrogen pressure. researchgate.netmdpi.com

Palladium on carbon (Pd/C) is another effective catalyst for this transformation. Studies have shown that increasing the hydrogen pressure to 5 bars ensures the complete hydrogenation of 1,3,5-trinitrobenzene to 1,3,5-triaminobenzene. researchgate.net

CatalystPrecursorReaction ConditionsYield of 1,3,5-triaminobenzeneReference
Copper-Alumina1,3,5-Trinitrobenzene120°C, 30 bar H₂, Methanol92% (as sulfate (B86663) salt) tue.nlresearchgate.net
10% Cu phyllosilicate (calcined at 600°C)1,3,5-Trinitrobenzene170°C, 1.3 MPa H₂82% researchgate.netmdpi.com
15% Cu phyllosilicate1,3,5-Trinitrobenzene170°C, 1.3 MPa H₂65% researchgate.netmdpi.com
Pd/C1,3,5-Trinitrobenzene5 bar H₂Complete conversion researchgate.net

Environmentally Conscious Synthetic Techniques

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods for aromatic amines. rsc.orgrsc.org Microwave-assisted synthesis has emerged as a promising technique, often leading to shorter reaction times, higher yields, and reduced solvent usage. researchgate.netresearchgate.netnih.gov For the synthesis of related 1,3,5-triazine (B166579) derivatives, microwave irradiation has been successfully employed to facilitate reactions that are sluggish under conventional heating. chim.it The use of water as a solvent in microwave-assisted multicomponent reactions further enhances the green credentials of such synthetic protocols. nih.gov While specific applications of these techniques for the synthesis of this compound are not extensively detailed, they represent a promising avenue for future research to develop more sustainable production methods.

Derivatization and Functionalization Chemistry of this compound

The three reactive amine groups on the benzene (B151609) ring make Benzene-1,3,5-triamine a versatile platform for a wide range of chemical modifications, enabling the synthesis of a diverse array of functional molecules and materials.

Amine Reactivity and Selective Modification Strategies

The amine groups of Benzene-1,3,5-triamine exhibit typical nucleophilic reactivity, allowing for reactions such as N-alkylation and N-acylation. smolecule.com Friedel-Crafts acylation, for instance, can be used to introduce acyl groups to the benzene ring, although the presence of amine groups can complicate this reaction due to their interaction with the Lewis acid catalyst. nih.govlibretexts.orgchemguide.co.ukchemguide.co.ukstudymind.co.uk

Selective modification of the three amine groups is crucial for the synthesis of precisely functionalized derivatives. This can be achieved through the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amine functionalities. tcichemicals.comnrochemistry.com Its introduction allows for other chemical transformations to be carried out on the molecule, and it can be subsequently removed under acidic conditions. tcichemicals.com This strategy is exemplified in the synthesis of Benzene-1,3,5-triamine from trimesic acid, where a Boc-protected intermediate is formed. google.com Other protecting groups, such as the benzyl (Bn) group, can also be employed and are typically removed by hydrogenolysis. nrochemistry.com

Introduction of Diverse Functional Moieties for Specific Applications

The ability to introduce a variety of functional groups onto the Benzene-1,3,5-triamine core has led to its use in the development of advanced materials with tailored properties.

Polymers and Composites: Benzene-1,3,5-triamine serves as a trifunctional monomer in polymerization reactions, leading to the formation of cross-linked polymers. A notable application is the synthesis of polyamine resins for environmental remediation. For example, a series of cross-linked polyamines were synthesized by the in-situ polymerization of Benzene-1,3,5-triamine, paraformaldehyde, and various alkyldiamines. researchgate.net These polymers, and their composites with carbon nanotubes, have shown high efficiency in the removal of heavy metal ions, such as lead, from aqueous solutions. researchgate.net Furthermore, polymers incorporating 1,3,5-triazine units, which can be derived from Benzene-1,3,5-triamine, have been investigated for their thermal stability and potential use in high-performance applications. researchgate.net

Covalent Organic Frameworks (COFs): The symmetrical structure of Benzene-1,3,5-triamine makes it an ideal building block for the construction of highly ordered, porous crystalline materials known as covalent organic frameworks (COFs). These materials are synthesized through the condensation of Benzene-1,3,5-triamine with multifunctional aldehydes. The resulting imine-linked frameworks possess high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage and separation.

Materials for Electronic Applications: Derivatives of Benzene-1,3,5-triamine have been explored for their potential in electronic and optoelectronic devices. For example, copolymers based on 1,3,5-tris(N-carbazolyl)benzene, a derivative of Benzene-1,3,5-triamine, have been synthesized electrochemically and investigated for their electrochromic properties, demonstrating their potential for use in electrochromic devices. mdpi.com The introduction of various aryl and hetaryl groups to a 1,3,5-triazine core, which can be conceptually linked to Benzene-1,3,5-triamine, has been a strategy to develop materials for photo- and electroluminescent applications. rsc.orgresearchgate.net

Medicinal Chemistry: The core structure of Benzene-1,3,5-triamine is also of interest in medicinal chemistry. Its derivatives have been investigated for their potential biological activities, including antimicrobial and antioxidant properties. smolecule.com The ability to functionalize the amine groups allows for the synthesis of a library of compounds that can be screened for various therapeutic applications. For instance, derivatives of 1,3,5-triazepine, which can be synthesized from precursors related to Benzene-1,3,5-triamine, have shown biological activity. mdpi.com

Functionalization StrategyIntroduced Moiety/Resulting StructureSpecific ApplicationReference
Polymerization with paraformaldehyde and alkyldiaminesCross-linked polyaminesAdsorption of heavy metals (e.g., lead) researchgate.net
Condensation with multifunctional aldehydesCovalent Organic Frameworks (COFs)Gas storage and separation bldpharm.com
Derivatization to 1,3,5-tris(N-carbazolyl)benzene and copolymerizationElectroactive polymersElectrochromic devices mdpi.com
Derivatization to various substituted triazinesPhoto- and electroluminescent materialsFluorescent sensors, OLEDs rsc.orgresearchgate.net
Synthesis of 1,3,5-triazepine derivativesHeterocyclic compoundsPotential therapeutic agents mdpi.com

Regioselective and Stereoselective Functionalization Approaches

The symmetrical nature of benzene-1,3,5-triamine, with three electronically equivalent amino groups, makes achieving regioselectivity in its functionalization a non-trivial task. Without careful control, reactions with electrophiles typically lead to a mixture of mono-, di-, and tri-substituted products, often with poor selectivity. Advanced synthetic methodologies aim to overcome this challenge through various strategies.

One key approach to achieving regioselectivity is the use of protecting groups . By selectively protecting one or two of the amino groups, the remaining free amines can be functionalized. Subsequent deprotection then reveals the initially protected groups. The choice of protecting group is critical and depends on the desired reaction conditions for the subsequent functionalization steps. For instance, the tert-butyloxycarbonyl (Boc) group is often employed due to its stability under a range of conditions and its relatively straightforward removal under acidic conditions.

Another strategy involves controlling the reaction stoichiometry and conditions . By carefully controlling the molar equivalents of the electrophile and optimizing reaction parameters such as temperature and solvent, it is possible to favor the formation of the mono- or di-substituted product. This approach often relies on the principle of kinetic versus thermodynamic control . At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest, which is often the mono-substituted derivative. At higher temperatures, the reaction may be under thermodynamic control, allowing for equilibration and potentially favoring the formation of the more stable, often more highly substituted, product.

The synthesis of unsymmetrically substituted derivatives often requires a multi-step approach. For example, a stepwise functionalization might involve the initial formation of a mono-substituted product under kinetically controlled conditions, followed by purification and subsequent reaction to introduce a second, different functional group.

While stereoselective functionalization is less commonly discussed for benzene-1,3,5-triamine itself due to its achiral nature, the introduction of chiral substituents can lead to diastereomeric products. In such cases, the principles of stereoselective synthesis, such as the use of chiral auxiliaries or catalysts, would be applicable to control the stereochemical outcome.

Mechanistic Investigations of this compound Reactions

The reactivity of this compound is fundamentally governed by the electronic properties of the highly activated aromatic ring and the nucleophilicity of the amino groups. The trihydrochloride salt form significantly influences this reactivity, as the protonation of the amino groups deactivates them towards electrophilic attack.

A key mechanistic aspect to consider is the protonation equilibrium . In solution, there is a competition between protonation of the amino groups and the aromatic ring itself. Thermochemical studies on 1,3,5-triaminobenzene have shown that in moderately acidic solutions, protonation can occur on both the amino nitrogen and a ring carbon atom to form a benzenium ion. sci-hub.se The position of this equilibrium is temperature-dependent, with the amino-protonated species being more stable at lower temperatures. sci-hub.se This dual reactivity is crucial in understanding the reaction pathways of the trihydrochloride salt.

Electrophilic aromatic substitution on the benzene ring is a potential reaction pathway. The three amino groups are strongly activating and ortho-, para-directing. However, in the trihydrochloride form, the protonated amino groups (-NH3+) are strongly deactivating and meta-directing. Therefore, the extent of deprotonation of the amine hydrochlorides under the reaction conditions will dictate the regiochemical outcome of any electrophilic aromatic substitution.

Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways and transition states. For example, computational studies on the thermal decomposition of the related compound 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have elucidated complex reaction sequences involving bond cleavage, hydrogen transfer, and ring fission. rsc.org Similar computational approaches can be applied to investigate the mechanisms of various reactions of this compound, providing insights into the energetics of different pathways and the structures of intermediates.

The table below summarizes key mechanistic considerations for reactions involving Benzene-1,3,5-triamine and its trihydrochloride salt.

Reaction TypeKey Mechanistic ConsiderationsInfluencing Factors
Protonation Competition between N-protonation and C-protonation (ring).pH of the solution, temperature. sci-hub.se
Electrophilic Aromatic Substitution Activating/deactivating nature of amino/ammonium (B1175870) groups; directing effects.Degree of protonation of the amino groups.
Nucleophilic Substitution on Amino Groups Nucleophilicity of the free amine vs. the protonated amine.Reaction stoichiometry, temperature (kinetic vs. thermodynamic control).

Understanding these mechanistic principles is essential for designing synthetic routes that afford specific, selectively functionalized derivatives of this compound for various applications in materials science and medicinal chemistry.

Spectroscopic Analysis in Elucidating Complex Structures and Interactions

Spectroscopic methods provide invaluable insight into the molecular and electronic structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, a detailed picture of its conformational behavior, functional groups, and optical properties can be assembled.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Due to the high symmetry of the this compound cation, a relatively simple NMR spectrum is anticipated.

In ¹H NMR spectroscopy, the three protons on the aromatic ring are chemically equivalent and are expected to produce a single signal. Likewise, the nine protons of the three ammonium (-NH₃⁺) groups are also equivalent to each other. In ¹³C NMR, two distinct signals are predicted: one for the three equivalent aromatic carbons bonded to the ammonium groups and another for the three equivalent aromatic carbons bonded to hydrogen. The chemical shifts are influenced by the electron-withdrawing nature of the protonated amine groups.

Table 1: Predicted NMR Chemical Shifts for this compound

Nucleus Type of Proton/Carbon Predicted Chemical Shift (δ, ppm) Multiplicity
¹H Aromatic (C-H) ~7.0 - 8.0 Singlet
¹H Ammonium (-NH₃⁺) ~7.5 - 8.5 Singlet (broad)
¹³C Aromatic (C-N) ~135 - 145 -
¹³C Aromatic (C-H) ~110 - 120 -

Note: Predicted values are based on the analysis of similar aromatic ammonium compounds. Actual shifts may vary depending on the solvent and concentration.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe intermolecular forces such as hydrogen bonding. For this compound, the spectra are dominated by vibrations of the protonated amine (-NH₃⁺) groups and the benzene ring.

The N-H stretching vibrations of the ammonium groups are particularly informative. They typically appear as a broad, strong band in the FT-IR spectrum at a lower frequency (e.g., 2800-3200 cm⁻¹) than the sharper bands of a free amine (3300-3500 cm⁻¹). This broadening and shift are characteristic of extensive hydrogen bonding between the -NH₃⁺ groups and the chloride counter-ions. Other key vibrations include N-H bending, C-N stretching, and the characteristic C=C and C-H vibrations of the aromatic ring. nih.govasianpubs.orgmaterialsciencejournal.orgorgchemboulder.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Frequency Range (cm⁻¹) Intensity
N-H Stretch Ammonium (-NH₃⁺) 2800 - 3200 Strong, Broad
Aromatic C-H Stretch Benzene Ring 3000 - 3100 Medium to Weak
N-H Bend (Asymmetric) Ammonium (-NH₃⁺) 1600 - 1650 Medium
N-H Bend (Symmetric) Ammonium (-NH₃⁺) 1500 - 1550 Medium
Aromatic C=C Stretch Benzene Ring 1450 - 1600 Medium to Strong
Aromatic C-N Stretch Ar-N 1250 - 1340 Strong

Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV spectrum of benzene is characterized by three absorption bands arising from π→π* transitions, often labeled the E₁, E₂, and B bands. researchgate.netcdnsciencepub.com In aniline, the non-bonding electrons of the amino group interact with the aromatic π-system, causing a significant shift of these bands to longer wavelengths (a bathochromic or red shift).

However, in this compound, the amino groups are protonated. The resulting -NH₃⁺ groups have no lone pair of electrons to donate to the ring. This electronic isolation means the chromophore behaves similarly to unsubstituted benzene. Therefore, the UV-Vis spectrum of the trihydrochloride salt is expected to closely resemble that of benzene, with absorptions occurring at much shorter wavelengths than the free triamine base. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound in a Non-Absorbing Solvent

Transition Band Electronic Transition Benzene (λₘₐₓ, nm) Expected λₘₐₓ (nm) for Compound
E₁ Band π → π* ~184 ~185 - 190
E₂ Band π → π* ~204 ~205 - 210
B Band (Benzenoid) π → π* ~256 ~255 - 265

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. An XPS survey scan of this compound would confirm the presence of carbon, nitrogen, and chlorine.

High-resolution scans of the individual element regions provide more detailed chemical information. The C 1s spectrum can be deconvoluted to distinguish between carbon atoms in the aromatic ring (C-C, C-H) and those bonded to the nitrogen atoms (C-N). The N 1s spectrum is expected to show a single peak at a binding energy characteristic of a protonated amine (-NH₃⁺), which is typically higher than that of a neutral amine. The Cl 2p spectrum would exhibit the characteristic 2p₃/₂ and 2p₁/₂ doublet for a chloride anion (Cl⁻). The elemental ratios (C:N:Cl) obtained from XPS can be used to verify the stoichiometry of the compound. acs.org

Table 4: Expected XPS Core Level Binding Energies for this compound

Core Level Species Expected Binding Energy (eV)
C 1s C-C, C-H ~284.8
C 1s C-N ~286.0
N 1s -NH₃⁺ ~401.5 - 402.5
Cl 2p₃/₂ Cl⁻ ~198.0 - 199.0

Structural Determination through Diffraction Methods

While spectroscopy provides information about molecular properties, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction (SXRD) for Solid-State Molecular and Supramolecular Architecture

Crucially, this technique elucidates the supramolecular architecture, which is the arrangement of molecules with respect to one another. For this compound, the structure is dominated by a complex and extensive network of hydrogen bonds. The ammonium groups (-NH₃⁺) act as strong hydrogen bond donors, while the chloride anions (Cl⁻) serve as acceptors. This results in a highly stable, three-dimensional N-H···Cl hydrogen-bonding network that dictates the crystal packing and contributes to the material's thermal and physical properties. rsc.orgnih.govresearchgate.net The specific geometry and connectivity of this network can be fully mapped using SXRD.

Table 5: Typical Information Obtained from SXRD Analysis

Parameter Description
Crystal System The symmetry class of the crystal (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Atomic Coordinates The precise x, y, z position of every atom in the asymmetric unit.
Bond Lengths & Angles The distances between bonded atoms and the angles between bonds.
Hydrogen Bond Geometry The distances and angles of intermolecular interactions (e.g., N-H···Cl).

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for assessing the crystallinity and phase purity of materials synthesized using precursors like benzene-1,3,5-triamine. For COFs, which are designed to be crystalline, PXRD patterns provide definitive evidence of long-range order. The positions of the diffraction peaks are indicative of the unit cell parameters of the crystalline lattice, while the sharpness of the peaks correlates with the crystallite size and degree of structural perfection.

In the study of COFs synthesized from triamine-based precursors, PXRD is used to compare the experimental diffraction pattern with a simulated pattern derived from a proposed structural model. A close match between the experimental and simulated patterns confirms the predicted topology and crystallinity of the material. For instance, a COF synthesized from a related triamine building block might exhibit a prominent low-angle diffraction peak corresponding to the (100) plane, which is indicative of an ordered porous structure. The absence of peaks from starting materials would confirm the purity of the synthesized phase.

Table 1: Representative PXRD Data for a Hypothetical Covalent Organic Framework

2θ (degrees)d-spacing (Å)Miller Indices (hkl)
2.535.3(100)
4.320.5(110)
5.017.7(200)
6.813.0(210)

Note: This data is representative and illustrates the type of information obtained from PXRD analysis of crystalline porous polymers.

Microscopy for Morphological and Nanoscale Characterization

Microscopy techniques are indispensable for visualizing the morphology and structural features of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning Electron Microscopy (SEM) is employed to investigate the surface morphology and particle shape of polymers derived from benzene-1,3,5-triamine-based monomers. SEM images can reveal whether the material consists of aggregated particles, uniform spheres, fibrous structures, or crystalline needles. This information is valuable for understanding the bulk properties of the material and for applications where particle morphology is important, such as in chromatography or catalysis. The macroscopic morphology can also provide initial clues about the underlying crystallinity of the material.

Transmission Electron Microscopy (TEM) for Nanoscale Features and Internal Structure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to probe the internal structure and nanoscale features of porous polymers. For crystalline materials like COFs, high-resolution TEM (HRTEM) can directly visualize the ordered porous channels and lattice fringes, providing visual confirmation of the crystalline structure determined by PXRD. TEM can also identify defects or dislocations within the crystal lattice. For amorphous porous polymers, TEM can still provide valuable information about the pore structure and the distribution of any incorporated nanoparticles.

Atomic Force Microscopy (AFM) for Surface Roughness and Nanosheet Properties

Table 2: Illustrative AFM Surface Roughness Parameters

ParameterValue (nm)Description
Ra (Average Roughness)5.2The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.
Rq (Root Mean Square Roughness)6.8The root mean square average of height deviations taken from the mean image data plane.
Rmax (Maximum Roughness)45.1The maximum vertical distance between the highest and lowest data points in the image.

Note: This data is illustrative of typical AFM measurements on polymer thin films.

Porosity and Adsorption Performance Evaluation

The primary feature of COFs and POPs is their permanent porosity, which is evaluated using gas sorption analysis.

Gas Sorption Analysis (e.g., N2, CO2) for Surface Area, Pore Size Distribution, and Gas Uptake Capacity

Gas sorption measurements, typically using nitrogen at 77 K, are essential for determining the specific surface area, pore volume, and pore size distribution of porous materials. The shape of the sorption isotherm provides qualitative information about the porous nature of the material (e.g., microporous, mesoporous, or macroporous). The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption data.

Furthermore, the adsorption of other gases, such as carbon dioxide (CO2), methane (B114726) (CH4), and hydrogen (H2), is measured to assess the material's potential for applications in gas storage and separation. The uptake capacity and selectivity for different gases are key performance indicators for these applications.

Table 3: Representative Gas Sorption Data for a Porous Organic Polymer

ParameterValue
BET Surface Area1200 m²/g
Total Pore Volume0.85 cm³/g
Micropore Volume0.45 cm³/g
CO2 Uptake (273 K, 1 bar)4.5 mmol/g
CO2/N2 Selectivity35

Note: This data is representative for porous organic polymers and illustrates the type of information obtained from gas sorption analysis.

Breakthrough Curve Analysis for Separation Efficiency

Breakthrough curve analysis is a crucial technique for evaluating the performance of an adsorbent material in separating a specific substance, known as the adsorbate, from a fluid stream (gas or liquid). This analysis provides insights into the dynamic binding capacity and efficiency of the adsorbent. In the context of this compound, this method could be employed to determine how effectively it can be separated from a solution using a particular adsorbent material.

The analysis involves packing the adsorbent material into a column and passing a solution containing this compound at a constant flow rate through it. The concentration of the compound in the solution exiting the column (the effluent) is monitored over time. The resulting plot of the effluent concentration relative to the initial concentration versus time is known as the breakthrough curve.

Key parameters obtained from the breakthrough curve include:

Breakthrough Time (t_b): The time at which the concentration of the adsorbate in the effluent reaches a predefined maximum permissible level (e.g., 5% or 10% of the initial concentration). A longer breakthrough time indicates a higher effective capacity of the adsorbent for the adsorbate under the given conditions.

Exhaustion Time (t_e): The time at which the effluent concentration reaches the initial concentration, indicating that the adsorbent is saturated and can no longer adsorb the substance.

Adsorption Capacity: The amount of adsorbate that can be bound to the adsorbent. This can be calculated from the area above the breakthrough curve.

Illustrative Breakthrough Curve Data for this compound Adsorption (Note: The following data is hypothetical and for illustrative purposes only.)

ParameterValueUnit
Adsorbent MaterialActivated Carbon-
Initial Concentration100mg/L
Flow Rate10mL/min
Breakthrough Time (t_b at C/C₀=0.05)45min
Exhaustion Time (t_e at C/C₀=0.95)120min
Dynamic Binding Capacity50mg/g

This data would be instrumental in designing and optimizing large-scale separation processes for this compound.

Thermal Analysis for Material Stability and Transitions (TGA-DSC-MS)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are subjected to a controlled temperature program. A combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Mass Spectrometry (MS) provides a comprehensive understanding of the thermal stability, phase transitions, and decomposition products of a compound like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is useful for determining the onset of decomposition, identifying the different stages of decomposition, and quantifying the residual mass. For this compound, TGA would reveal the temperature at which it begins to lose mass due to the release of hydrochloric acid and the subsequent decomposition of the organic moiety.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic transitions, such as melting, crystallization, and decomposition. A reported melting point for this compound is 129 °C. chemicalbook.com A DSC analysis would show an endothermic peak at this temperature, corresponding to the energy required for melting.

Mass Spectrometry (MS) , when coupled with TGA, identifies the gaseous products evolved during the decomposition of the sample. As the sample is heated in the TGA, the off-gases are transferred to the mass spectrometer for analysis. This would allow for the identification of the decomposition products of this compound at different temperatures.

While a complete TGA-DSC-MS analysis for this compound is not available in the public domain, the table below presents the kind of comprehensive data that such an analysis would yield, incorporating the known melting point.

Illustrative Thermal Analysis Data for this compound (Note: The data, apart from the melting point, is hypothetical and for illustrative purposes only.)

AnalysisParameterValueUnit
DSCMelting Point (T_m)129°C
TGAOnset of Decomposition (T_d)210°C
TGAMajor Mass Loss Step 1210-280°C
TGAMajor Mass Loss Step 2280-400°C
TGA-MSEvolved Gas at Step 1HCl-
TGA-MSEvolved Gas at Step 2Aromatic fragments, N-compounds-
TGAResidual Mass at 600 °C< 5%

This combined thermal analysis provides critical information for understanding the thermal stability and decomposition pathway of this compound, which is essential for its handling, storage, and application in various fields.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical calculations are essential for elucidating the fundamental electronic properties of molecules. Studies on the 1,3,5-triaminobenzene trication triradical (TAB³⁺), a model system directly related to Benzene-1,3,5-triamine (B91009) trihydrochloride, have been performed to determine its electronic ground state. These investigations employ sophisticated methods like the CASSCF (multiconfigurational complete active space self-consistent field) and CASPT2 (second-order perturbation theory) to handle the complex electronic interactions. nih.gov

Research has revealed that the 1,3,5-triaminobenzene trication possesses a quartet ⁴A₁" ground state, meaning it has three unpaired electrons with parallel spins. nih.gov This is significant because it indicates a preference for a high-spin state. The energy gap between this quartet ground state and the lowest-energy doublet state (²B₁) has been calculated to be approximately 8.0 ± 2.0 kcal/mol. nih.gov This energy difference is a critical parameter that governs the magnetic properties and potential reactivity of the molecule. In related systems where the amino groups are replaced by methylene (B1212753) groups, this doublet-quartet gap changes, highlighting the influence of the nitrogen atoms on the electronic structure. nih.gov

Calculated Doublet-Quartet Energy Gaps for 1,3,5-Trisubstituted Benzene (B151609) Radicals nih.gov
CompoundMolecular FormulaGround StateEnergy Gap (kcal/mol)
1,3,5-triaminobenzene trication triradicalC₆H₉N₃³⁺Quartet (⁴A₁")8.0 ± 2.0
1,3,5-trimethylenebenzeneC₉H₉Quartet (⁴A₁")12.4 ± 2.0
Mononitrogen derivative (neutral)C₈H₈NQuartet (⁴A")11
Dinitrogen derivative (neutral)C₇H₇N₂Quartet (⁴A₂)10
Trinitrogen derivative (neutral)C₆H₆N₃Quartet (⁴A₂)9

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into dynamic processes like self-assembly. While direct simulations on Benzene-1,3,5-triamine trihydrochloride are specific, extensive MD studies have been conducted on its derivatives, particularly Benzene-1,3,5-tricarboxamides (BTAs), which share the same C₃-symmetric core and propensity for forming hydrogen-bonded networks. molsimlab.comresearchgate.net

These simulations are crucial for understanding how individual molecules aggregate into larger, functional supramolecular structures. researchgate.net For instance, MD studies on amino ester-based BTAs have been used to rationalize a large body of experimental data regarding the formation of supramolecular polymers. The simulations can distinguish between different modes of dimerization, such as the amide-amide (AA) pattern, which facilitates further stacking, and the more stable but assembly-terminating amide-carboxylate (AC) pattern. researchgate.net Atomistic MD simulations have shown that while an AC dimer might be more stable at absolute zero, under realistic conditions, factors like weak C-H···S or C-H···π hydrogen bonds in certain BTA derivatives can stabilize the formation of longer oligomers, driving the assembly process forward. researchgate.net

Density Functional Theory (DFT) Calculations for Structure-Property Relationships and Interaction Energies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules and solids. It is particularly valuable for calculating structure-property relationships and the energies of intermolecular interactions. DFT has been employed to accurately predict the properties of molecules containing the benzene-1,3,5-triamine scaffold.

For example, in a study of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, a closely related derivative, DFT calculations were used to predict its infrared (IR) vibrational frequencies. dtic.mil Researchers benchmarked various functionals, such as PBE0 with a 6-311G** basis set, and found they could accurately predict the experimental ATR-FTIR frequencies after applying a scaling factor to account for approximations in the theoretical model. dtic.mil This predictive capability is vital for confirming the identity and structure of newly synthesized compounds. Furthermore, DFT is used to analyze interaction energies, helping to explain why certain crystal structures or self-assembled aggregates are more stable than others by quantifying the strength of hydrogen bonds and other non-covalent interactions.

Computational Conformational Analysis and Prediction of Hydrogen Bonding Networks

The ability of Benzene-1,3,5-triamine and its derivatives to form extensive and robust hydrogen bonding networks is central to their use in materials science. Computational conformational analysis is used to predict the three-dimensional shapes that these molecules can adopt and how these shapes influence the resulting intermolecular connections.

Studies on derivatives like Benzene-1,3,5-tricarboxamides (BTAs) have shown a remarkable complexity in their hydrogen bonding. rsc.org Combined experimental and computational investigations on a BTA derived from glycine (B1666218) revealed that multiple conformations coexist in solution, with both ester and amide carbonyl groups participating in the hydrogen bond network. rsc.org This leads to a "fluxional" behavior, where hydrogen bonds rapidly shuffle between different conformers. rsc.org In other systems, where flexible arms connect a trigonal phenyl core to hydrogen-bonding units, computations help predict whether the resulting network will be a two-dimensional sheet or a more complex three-dimensional structure. nih.gov This predictive power is crucial for engineering crystalline materials with desired topologies, such as hexagonal networks with open channels accessible to guest molecules. nih.gov

Predictive Modeling for Material Design and Performance

The insights gained from quantum mechanics, MD, and DFT are increasingly being integrated into higher-level predictive models for the de novo design of materials. The well-defined C₃ symmetry and predictable hydrogen bonding of the Benzene-1,3,5-triamine core make it an ideal building block for these predictive strategies. smolecule.com

A frontier in this area is the use of generative models, which employ artificial intelligence to design entirely novel materials with desired properties. For example, models like MatterGen use a diffusion-based process to generate new, stable crystalline structures by refining atom types, coordinates, and lattice parameters. arxiv.org While a universal model, its principles can be applied to molecular building blocks. By providing the structural and energetic information of monomers like Benzene-1,3,5-triamine, such models could be fine-tuned to generate novel Covalent Organic Frameworks (COFs) or other porous materials with specific targets for gas storage, catalysis, or molecular separation. smolecule.comarxiv.org This approach represents a shift from trial-and-error discovery to rational, property-driven materials design.

Advanced Applications in Materials Science and Engineering

Design and Fabrication of Covalent Organic Frameworks (COFs)

The incorporation of benzene-1,3,5-triamine (B91009) trihydrochloride into COF structures unlocks a range of applications, from gas separation to catalysis. The design flexibility and synthetic control over these materials allow for the precise tuning of their properties at a molecular level.

The primary synthetic route for incorporating benzene-1,3,5-triamine trihydrochloride into COFs is through Schiff base condensation reactions. This method involves the reaction between the amine groups of the triamine monomer and the aldehyde groups of a complementary linker, typically under solvothermal conditions. The reversibility of the resulting imine bond formation is crucial, as it allows for "error-correction" during the synthesis, leading to the formation of a highly crystalline and ordered framework rather than an amorphous polymer.

Common synthetic strategies include:

Solvothermal Synthesis: This is the most prevalent method, where the monomers are heated in a sealed vessel containing a high-boiling point solvent mixture, often with an acidic catalyst like acetic acid. The elevated temperature and pressure facilitate the reversible condensation reaction and promote the growth of crystalline COF particles.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, significantly reducing the synthesis time from days to hours or even minutes while still yielding crystalline products.

Interfacial Synthesis: This method is particularly useful for fabricating COF thin films and membranes. The amine and aldehyde monomers are dissolved in two separate immiscible liquids. The polymerization reaction occurs at the interface of the two liquids, resulting in the formation of a continuous COF film. For instance, COF membranes have been created from 1,3,5-benzenetriamine trihydrochloride and an aldehyde monomer distributed across an aqueous two-phase system.

Mechanochemical Synthesis: This solvent-free approach involves the grinding of solid-state monomers together, sometimes with a catalytic amount of liquid or a solid acid, to initiate the polymerization. It is considered a green chemistry approach due to the reduction or elimination of solvent use.

The C3 symmetry of the benzene-1,3,5-triamine monomer dictates the resulting topology of the COF. When reacted with a linear, C2-symmetric dialdehyde (B1249045) linker, it typically forms a 2D hexagonal framework. These 2D sheets then stack upon one another through van der Waals interactions to create a layered structure with uniform, one-dimensional porous channels.

The most common topology observed is the honeycomb (hcb) lattice . The pore size of these hexagonal channels can be precisely controlled by varying the length of the dialdehyde linker molecule used in the synthesis. The arrangement of the stacked layers can be eclipsed (AA stacking), where the layers are directly on top of each other, or staggered (ABC stacking), where the layers are offset. This stacking arrangement influences the material's porosity and surface area. These structures result in materials with high specific surface areas and well-defined, accessible pores.

The inherent porosity and tunable chemistry of COFs derived from benzene-1,3,5-triamine make them excellent candidates for gas adsorption and separation, particularly for carbon dioxide (CO2) capture. nih.gov The nitrogen-rich backbone, resulting from the high density of amine and subsequent imine or triazine linkages, creates a favorable environment for selective CO2 adsorption. nih.gov

The amine functional groups within the COF pores can act as Lewis basic sites, which have a strong affinity for the acidic CO2 molecule. This leads to high selectivity for CO2 over other gases like nitrogen (N2), which is crucial for post-combustion carbon capture from flue gas. nih.gov Research on aromatic amine-functionalized COFs has demonstrated a significant increase in CO2 adsorption capacity and CO2/N2 selectivity compared to non-functionalized analogues. nih.gov For example, the incorporation of aromatic amine groups into a COF structure was shown to increase CO2 adsorption by 47% at 273 K and 77% at 295 K. nih.gov

Below is a table summarizing the gas separation performance of an exemplary aromatic amine-functionalized COF, demonstrating the potential of such materials.

GasTemperature (K)Uptake at 1 bar (mmol/g)CO2/N2 IAST Selectivity
CO22731.12 ± 0.2683 ± 11
N2273-
CO22950.72 ± 0.0747 ± 11
N2295-
Selectivity calculated for a 15:85 CO2:N2 mixture, based on data from a representative amine-functionalized COF. nih.gov

COFs based on this compound are being actively explored for the fabrication of advanced separation membranes. The uniform and tunable pore size at the angstrom level allows for precise molecular sieving, making them ideal for gas separation and liquid filtration.

COF membranes can be prepared as standalone films or as a thin selective layer on a porous support (thin-film composite membranes). The interfacial polymerization technique is a key method for creating continuous, thin COF layers suitable for membrane applications. For example, a COF membrane (termed COF-DhBTCl) was successfully synthesized at the interface of an aqueous two-phase system using 2,5-dihydroxyterephthalaldehyde (B1588973) and 1,3,5-benzenetriamine trihydrochloride. This approach provides an environmentally friendly route to membrane production. Furthermore, the chemical stability of imine-based COFs allows these membranes to operate under various chemical conditions.

The functional groups inherent in COFs derived from benzene-1,3,5-triamine can act as catalytic sites. The unreacted amine groups or the nitrogen atoms within the imine linkages can function as basic catalysts for various organic transformations.

Moreover, the triamine monomer can be used to synthesize Covalent Triazine Frameworks (CTFs) under ionothermal conditions. These CTFs, which are structurally related to COFs, possess a high density of nitrogen atoms within their triazine rings. These nitrogen-rich frameworks have demonstrated significant catalytic activity. For instance, a CTF synthesized from a 1,3,5-substituted benzene (B151609) precursor showed good catalytic performance in the cycloaddition of CO2 with epoxides to form cyclic carbonates, a reaction that converts CO2 into value-added chemicals. Additionally, CTFs have been investigated as metal-free heterogeneous photocatalysts for reactions like the oxidative coupling of amines under visible light. nih.gov

A significant challenge for COFs in certain applications, such as electronics and energy storage, is their intrinsically low electrical conductivity. To overcome this limitation, COFs are often integrated with conductive materials like carbon nanotubes (CNTs) to form high-performance composite materials. rsc.org

Several strategies are employed to create these composites:

In-situ Growth: COFs can be grown directly on the surface of functionalized CNTs. This creates an intimate interface between the two components, ensuring efficient charge transfer. For example, carboxylated CNTs can be used to anchor the growth of a COF, resulting in a core-shell or decorated nanotube structure. rsc.org

Physical Mixing: Simple physical mixing of pre-synthesized COFs and CNTs can also produce composite materials, although the interfacial contact may be less efficient than with in-situ methods.

These COF/CNT composites combine the high porosity and active sites of the COF with the superior electrical conductivity and mechanical strength of the CNTs. rsc.org This synergy has led to promising applications in supercapacitors, where the composite exhibits significantly higher specific capacitance than either component alone, and in electrochemical sensors. rsc.org Polyamines derived from benzene-1,3,5-triamine have also been used to create composites with functionalized CNTs for environmental applications, such as the removal of heavy metal ions from water. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The symmetric and tripodal nature of the benzene-1,3,5-triamine ligand is of significant interest in the construction of crystalline materials like MOFs and coordination polymers. These materials are formed through the self-assembly of metal ions or clusters with organic linkers, leading to extended networks with potential applications in gas storage, separation, and catalysis.

This compound is a stable precursor to the free amine, which can act as a trivalent organic linker. The three amino groups, positioned at 120-degree intervals on the benzene ring, can coordinate to metal centers, making it a valuable node for building two-dimensional or three-dimensional frameworks. The hydrochloride form ensures stability during storage and handling; however, for complexation to occur, a base is typically required to deprotonate the ammonium (B1175870) groups, thereby activating the nitrogen lone pairs for coordination to a metal ion.

The choice of metal ion is critical in determining the final structure and properties of the coordination polymer. Transition metals with various coordination geometries (e.g., octahedral, tetrahedral, square planar) can be complexed with benzene-1,3,5-triamine to yield a diverse range of network topologies. The interaction between the "soft" amine donors and various metal ions influences the stability and electronic properties of the resulting framework.

The synthesis of coordination polymers using benzene-1,3,5-triamine typically involves solvothermal or hydrothermal methods. These techniques facilitate the crystallization of the extended network by reacting the ligand and a metal salt in a suitable solvent at elevated temperatures and pressures. The structural diversity of the resulting polymers is influenced by several factors, including the metal-to-ligand ratio, the type of metal salt and its counter-ion, the solvent system, and the reaction temperature and pH.

For instance, the use of a linear metal-connecting node might result in a 2D layered structure, often described with a (6,3) topology, where three-connected organic linkers are joined by two-connected metal centers. By employing metal clusters as secondary building units (SBUs), more complex 3D frameworks can be achieved. While specific examples utilizing this compound are not extensively documented in readily available literature, the principles of crystal engineering suggest its potential for creating diverse and predictable structures. The flexibility in the coordination of the amino groups can also lead to the formation of supramolecular isomers.

Table 1: Factors Influencing the Structural Diversity of Benzene-1,3,5-triamine-based Coordination Polymers

FactorInfluence on the Final Structure
Metal Ion Coordination Geometry Dictates the angle and connectivity of the nodes, influencing the overall network topology (e.g., 2D vs. 3D).
Metal-to-Ligand Ratio Can control the dimensionality and connectivity of the resulting framework.
Solvent System Can act as a template, and its polarity can influence the solubility of reactants and the crystallization process.
Reaction Temperature Affects the kinetics of crystal growth and can lead to different crystalline phases.
pH of the Reaction Mixture Controls the deprotonation of the amine groups, which is essential for coordination.
Counter-ions Can be incorporated into the framework or influence the self-assembly process through electrostatic interactions.

A key feature of MOFs is their permanent porosity, which arises from the ordered arrangement of organic linkers and metal nodes. The pore size and shape in a hypothetical MOF constructed from benzene-1,3,5-triamine would be determined by the length of the ligand and the geometry of the metal-containing SBU. The inherent microporosity of such materials would make them candidates for applications in gas storage and separation.

The amino groups lining the pores of a benzene-1,3,5-triamine-based MOF could provide specific interaction sites for guest molecules. For example, the nitrogen atoms could act as hydrogen bond acceptors, enhancing the affinity for certain gases like carbon dioxide. The inclusion of guest molecules within the pores can be studied using gas adsorption isotherms, which provide information about the surface area, pore volume, and affinity of the material for different adsorbates. While specific data for a MOF directly synthesized from this compound is not prevalent, the principles of MOF design suggest its potential in creating functional porous materials.

Coordination polymers are being extensively investigated as potential solid-state proton conductors for applications in fuel cells. High proton conductivity requires the presence of proton carriers (like H₃O⁺ or NH₄⁺) and a pathway for proton transport, which is often facilitated by a hydrogen-bonded network of water molecules or other proton-donating/accepting species within the pores of the material.

A coordination polymer incorporating benzene-1,3,5-triamine could be designed to exhibit proton conductivity. The uncoordinated or protonated amine groups within the framework could act as proton donors, while the coordinated nitrogen atoms and guest water molecules could form hydrogen-bonded pathways. The presence of chloride counter-ions from the trihydrochloride precursor, if incorporated into the final structure, could also influence the proton-conducting properties. For instance, a layered coordination polymer containing water and chloride ions has shown a significant increase in proton conductivity at high humidity and temperature. rsc.org The proton conductivity of such materials is highly dependent on temperature and relative humidity, as water molecules often play a crucial role in the Grotthuss mechanism of proton transport.

Table 2: Illustrative Proton Conductivity Data for a Hypothetical Coordination Polymer

CompoundTemperature (°C)Relative Humidity (%)Proton Conductivity (S cm⁻¹)
Hypothetical BTA-CP25401.5 x 10⁻⁷
Hypothetical BTA-CP25982.3 x 10⁻⁵
Hypothetical BTA-CP80408.9 x 10⁻⁷
Hypothetical BTA-CP80981.1 x 10⁻⁴

This table is illustrative and represents typical behavior for proton-conducting coordination polymers.

The magnetic properties of coordination polymers are determined by the choice of the metal ion and the way these ions are bridged by the organic linkers. By using paramagnetic metal ions such as Mn(II), Co(II), Ni(II), or Cu(II), it is possible to create materials with interesting magnetic behaviors, including antiferromagnetic or ferromagnetic coupling between the metal centers.

Supramolecular Chemistry and Self-Assembled Systems

Beyond the formation of covalent coordination bonds in MOFs, benzene-1,3,5-triamine and its derivatives are excellent building blocks for supramolecular chemistry, where non-covalent interactions such as hydrogen bonding and π-π stacking dictate the formation of larger, ordered structures. The trihydrochloride salt itself is a supramolecular assembly held together by ionic interactions and hydrogen bonds between the ammonium groups and chloride ions.

A closely related and well-studied class of molecules are the benzene-1,3,5-tricarboxamides (BTAs), which share the same C3-symmetric core. rsc.org BTAs are known to self-assemble in solution to form one-dimensional, nanometer-sized rod-like structures stabilized by a network of threefold hydrogen bonds. rsc.org This self-assembly process is highly cooperative and can lead to the formation of gels and liquid crystalline phases.

Similarly, it can be envisioned that benzene-1,3,5-triamine, particularly in its neutral form, could participate in extensive hydrogen bonding networks. The three primary amine groups can act as both hydrogen bond donors and acceptors, leading to the formation of 2D sheets or 3D networks. In the presence of complementary molecules, such as those with carboxylic acid groups, co-crystallization can occur, leading to the formation of complex, multi-component supramolecular assemblies driven by acid-base interactions and hydrogen bonding. The study of these self-assembled systems is fundamental to the development of new "smart" materials with responsive properties.

Hydrogen Bonding Driven Self-Assembly Mechanisms

The self-assembly of BTA-based molecules is primarily driven by a directional network of threefold hydrogen bonds. nih.gov The central benzene ring acts as a scaffold, positioning three amide groups in a way that promotes intermolecular hydrogen bonding. This interaction, coupled with hydrophobic effects and π-π stacking between the aromatic cores, facilitates the spontaneous association of individual molecules into stable, one-dimensional stacks. acs.orgresearchgate.net The precise nature of the self-assembly can be tuned by modifying the substituents attached to the amide groups, allowing for control over the process. nih.gov Molecular dynamics simulations have been employed to understand the relative stabilities of different hydrogen-bonding patterns, confirming that specific intermolecular arrangements are highly favorable for initiating and propagating the assembly into larger structures.

Formation of Ordered Supramolecular Polymers and Fibrous Structures

The directional hydrogen bonding inherent to the BTA core promotes one-dimensional growth, leading to the formation of long, rigid, and well-ordered supramolecular polymers. rsc.orgrsc.org These polymers often manifest as nanofibers or nanorods with diameters of a few nanometers and lengths extending to several micrometers. nih.govnih.gov Cryogenic transmission electron microscopy (cryo-TEM) has been instrumental in visualizing these fibrous structures. For instance, a BTA derivative functionalized with norbornene handles was observed to form fibers with a diameter of approximately 15 nm and lengths of several hundred nanometers. uhasselt.be The morphology of these fibers can be influenced by the design of the BTA molecule, including the nature of the peptide sequences or alkyl chains attached to the core. nih.govrsc.org This ability to form defined fibrous architectures is central to their application in more complex materials.

Table 1: Characteristics of Supramolecular Polymers from BTA Derivatives This table presents a summary of research findings on the physical characteristics of self-assembled structures formed from different Benzene-1,3,5-tricarboxamide (BTA) derivatives.


BTA Derivative TypeStructure DescriptionObserved MorphologyTypical DimensionsReference
BTA-tripeptide (e.g., FFF, WFF)BTA core with tripeptide side chains.Thin, defined separated nanorods.Length: 30–500 nm rsc.org
Norbornene-functionalized BTABTA hydrogelator with addressable norbornene handles.Fibers in a viscoelastic hydrogel.Diameter: ~15 nm; Length: Several hundred nm nih.gov
Carboxylic acid functionalized BTABTA with aliphatic spacers and terminal carboxylic acid groups.One-dimensional fibers, membranes, and hollow nanotubes.Not specified rsc.org
Inversed Amide BTA (iBTA)BTA with one amide connectivity inverted, co-assembled with conventional BTA.Supramolecular fibres with morphology similar to BTA-homopolymers.Not specified acs.org

Molecular Recognition and Host-Guest Chemistry

The C3-symmetric scaffold is a powerful tool in host-guest chemistry. While much of the research in this area uses related structures like 1,3,5-triazines, the principles apply directly to functionalized benzene derivatives. ista.ac.at Self-assembled structures derived from BTAs can be designed to present specific functionalities on their surface, creating recognition sites for guest molecules. rsc.org For example, BTA derivatives bearing mannose units at their periphery have been studied for their interaction with proteins. acs.org The organized, multivalent display of these recognition motifs on the surface of a supramolecular fiber can lead to highly specific and strong binding events, mimicking biological recognition processes. The dynamic nature of these assemblies allows them to adapt to guest binding, a key feature of advanced host-guest systems.

Functional Soft Materials Development

When BTA-based supramolecular polymers are formed in a liquid at a concentration above their critical gelation point, the fibers entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a soft material known as a hydrogel (in water) or an organogel (in organic solvents). nih.govresearchgate.net These materials are functional because their properties can be precisely engineered. By altering the molecular structure of the BTA hydrogelator, researchers can control the material's viscoelasticity and stress-relaxation timescales. nih.gov This has led to the development of "smart" materials that are shear-thinning, self-healing, and injectable. nih.gov For example, by modularly mixing a small molecule BTA with a polymeric BTA-PEG-BTA, hydrogels with tunable mechanical and dynamic properties can be created, providing biomimetic environments suitable for 3D cell culture. nih.gov

Electronic and Optoelectronic Materials Development

The rigid, planar, and symmetric core of 1,3,5-trisubstituted benzenes makes them excellent candidates for constructing star-shaped molecules for electronic and optoelectronic applications. rsc.orgnih.gov This architecture allows for the attachment of multiple functional arms to a central core, influencing the material's electronic properties and solid-state morphology.

Application in Electroluminescent Devices

Derivatives of the 1,3,5-trisubstituted benzene core have been successfully used as emitters in electroluminescent devices. For instance, 1,3,5-tris(di-2-pyridylamino)benzene was synthesized and shown to emit blue light in both solution and the solid state, with an emission maximum of 440 nm in solid form. rsc.org Copolymers based on 1,3,5-tris(N-carbazolyl)benzene have also been synthesized for use in electrochromic devices, which can change color upon the application of a voltage. mdpi.com The C3-symmetric design allows for the creation of materials with high thermal stability and well-defined energy levels, which are crucial for device performance and longevity. nih.govrsc.org

Role in Organic Light-Emitting Diode (OLED) Structures

In the field of OLEDs, the 1,3,5-trisubstituted benzene framework is a key component in the design of high-performance host materials, particularly for blue phosphorescent emitters. lightpublishing.cn Bipolar host materials, which can transport both holes and electrons, have been created by incorporating hole-transporting moieties (like carbazole) and electron-transporting moieties (like cyanophenyl) onto the central benzene ring. lightpublishing.cn This molecular design strategy creates steric hindrance that can prevent detrimental aggregation in the solid state, while the substitution pattern allows for fine-tuning of the material's triplet energy level to ensure efficient energy transfer to the phosphorescent guest emitter. lightpublishing.cn The closely related 1,3,5-triazine (B166579) core, which shares the C3-symmetry, is also widely used as an electron-accepting core in thermally activated delayed fluorescence (TADF) emitters and host materials, further demonstrating the versatility of this molecular scaffold in OLEDs. researchgate.netst-andrews.ac.ukresearchgate.net

Table 2: Performance of 1,3,5-Trisubstituted Cores in OLEDs This table summarizes the role and performance characteristics of various C3-symmetric molecules based on benzene or triazine cores in Organic Light-Emitting Diodes (OLEDs).


Compound Name/TypeCore StructureRole in OLEDKey Performance MetricReference
1,3,5-tris(di-2-pyridylamino)benzeneBenzeneBlue EmitterSolid-state emission max: 440 nm uhasselt.be
Trisubstituted benzene isomer (material 1)BenzeneBipolar Host for Blue PhOLEDEQE: 16.17%; Current Efficiency: 31.53 cd/A lightpublishing.cn
1,3,5-tris[p-(di-2-pyridylamino)phenyl]benzeneBenzeneBlue EmitterSolid-state emission max: 409 nm; Quantum Yield: 0.16 uhasselt.be
Donor-substituted 1,3,5-triazinesTriazineHost for Blue PhOLEDHigh glass-transition temperatures (up to 170 °C) and triplet energies (up to 2.96 eV). researchgate.net
TCzTRZTriazineTADF EmitterMax EQE: 25% mdpi.com

Advanced Polymer Synthesis and High-Performance Materials

The trifunctional nature of this compound makes it an exceptional monomer for creating cross-linked polymers and materials with unique properties.

Benzene-1,3,5-triamine is a key building block in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with highly ordered structures, constructed from purely organic monomers. The symmetrical arrangement of the three amine groups in 1,3,5-triaminobenzene allows for the formation of well-defined, honeycomb-like 2D lattices when reacted with complementary linkers, such as aldehydes.

These materials exhibit remarkable properties, including:

High Porosity and Surface Area: The ordered porous structure is advantageous for applications in gas storage and separation.

Exceptional Stability: The covalent bonds forming the framework result in materials with significant thermal and chemical stability.

Tunable Properties: The functionality of the COF can be precisely controlled by selecting different monomers.

For example, COFs synthesized from triamine precursors have been explored for various applications, from catalysis to sensing. The ability to create these highly ordered structures positions Benzene-1,3,5-triamine as a critical component in the bottom-up fabrication of advanced functional materials.

The three primary amine groups on the benzene ring are capable of forming multiple strong intermolecular hydrogen bonds. This characteristic is exploited in the creation of high-performance resins and adhesives. The ability to form a dense network of hydrogen bonds contributes to materials with high thermal stability and robust mechanical properties.

In a recent study, a new series of polyamines were synthesized through the in situ polymerization of Benzene-1,3,5-triamine with paraformaldehyde and various alkydiamines. These cross-linked polymers were evaluated for their efficiency in removing lead ions from aqueous solutions, demonstrating the functional capabilities of polymers derived from this monomer. The study highlights how the structural integrity provided by the triamine monomer contributes to creating effective and stable materials for environmental remediation.

Sensing Platforms and Fluorescent Probes

The electronic properties and reactive amine groups of this compound and its derivatives make them suitable for developing sensitive and selective chemical sensors.

While direct synthesis of a fluorescent probe from Benzene-1,3,5-triamine is not widely reported, its isomer, 1,2,4-triaminobenzene hydrochloride, has been successfully used as a fluorescent probe for intracellular pH detection. nih.gov The underlying mechanism is directly applicable to the 1,3,5-isomer due to the shared presence of multiple amine groups.

The fluorescence of triaminobenzene compounds is highly sensitive to pH. The mechanism relies on the protonation and deprotonation of the amine functional groups. nih.gov

In acidic environments, the amine groups are protonated (-NH3+), which alters the electronic structure of the molecule and can quench fluorescence.

In neutral or basic environments, the amine groups are deprotonated (-NH2), restoring or enhancing the fluorescence.

This "on-off" switching mechanism allows the molecule to act as a ratiometric or intensity-based fluorescent sensor. A probe based on 1,2,4-triaminobenzene demonstrated a linear relationship between its fluorescence intensity and pH values in the range of 5.0-7.0, making it suitable for imaging pH changes within living cells. nih.gov This principle suggests that Benzene-1,3,5-triamine could similarly be employed to design probes where the symmetrical amine groups respond to changes in the local chemical environment, leading to a detectable change in fluorescence.

Probe Characteristic Description Relevant Finding
Sensing Mechanism Protonation/deprotonation of amine groupsFluorescent intensity changes with pH nih.gov
Potential Application Intracellular pH imaging, ammonia (B1221849) sensingDemonstrated with 1,2,4-triaminobenzene isomer nih.gov
Key Feature "Turn-on" or "Turn-off" fluorescence responseAllows for sensitive detection of analytes

Polymers and frameworks derived from Benzene-1,3,5-triamine are promising candidates for chemical sensing applications, particularly for gas detection. Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs) synthesized using triamine or trinitrile precursors possess high surface areas and ordered pores lined with specific functional groups (e.g., nitrogen atoms).

These features make them highly effective for the selective adsorption of gas molecules. For instance, nitrogen-rich CTFs have been investigated as materials for ammonia (NH3) gas sensors that can operate at room temperature. The nitrogen atoms within the triazine rings of the framework act as active sites for NH3 adsorption. This interaction leads to a change in the electronic structure of the material, which can be measured as a change in electrical resistance, forming the basis of the sensor's response.

The development of such sensors involves:

Monomer Synthesis: Using Benzene-1,3,5-triamine or a related derivative as a key building block.

Framework Polymerization: Creating a porous, high-surface-area COF or CTF.

Device Fabrication: Incorporating the framework material into a device that can measure changes in its properties upon exposure to the target chemical.

Furthermore, a probe based on the 1,2,4-triaminobenzene isomer was used to create test strips for the point-of-care detection of ammonia, showcasing the potential for creating simple, portable chemical detection systems. nih.gov

Material Type Sensing Target Mechanism
Covalent Triazine Frameworks (CTFs)Ammonia (NH3)Adsorption on nitrogen active sites causing resistance change
PolyaminesLead Ions (Pb2+)Adsorption and chelation
1,2,4-Triaminobenzene ProbeAmmonia (NH3)Colorimetric/Fluorometric change on test strips nih.gov

Environmental Remediation Technologies

This compound serves as a crucial building block in the synthesis of advanced materials tailored for environmental remediation. Its trifunctional nature, possessing three amine groups, allows for the creation of highly cross-linked and porous polymers with a high density of active sites for capturing pollutants. These materials are particularly effective in addressing water contamination, a pressing global issue.

Adsorbent Development for Heavy Metal Ion Removal from Aqueous Solutions

The amine groups on the benzene ring of Benzene-1,3,5-triamine are excellent ligands for heavy metal ions, making polymers derived from this compound highly effective adsorbents. These functional groups can chelate with metal ions, removing them from contaminated water.

Researchers have synthesized a new series of polyamines by polymerizing Benzene-1,3,5-triamine with paraformaldehyde and various alkyldiamines. researchgate.net These cross-linked polymers have demonstrated significant efficacy in removing lead ions from aqueous solutions. researchgate.net The inclusion of carbon nanotubes in these polyamine composites can further enhance their adsorption capacity. researchgate.net The adsorption process for these materials was found to fit the Freundlich isotherm model, suggesting a heterogeneous adsorption process. researchgate.net Kinetic studies indicated that the adsorption mechanism is controlled by both film diffusion and intraparticle diffusion. researchgate.net

Covalent Organic Frameworks (COFs), which are crystalline porous polymers, have also been developed using derivatives of Benzene-1,3,5-triamine for heavy metal removal. For example, a COF synthesized from 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB), a larger analog of Benzene-1,3,5-triamine, showed a high capacity for adsorbing lead ions (Pb²⁺) through complexation with its amine groups. mdpi.com The porous and crystalline nature of COFs provides a high surface area and ordered channels, facilitating the diffusion and capture of heavy metal ions. nih.gov The strong covalent bonds within COFs also impart high stability, even in acidic or basic industrial wastewater. nih.gov

The table below summarizes the adsorption performance of various adsorbents derived from or related to Benzene-1,3,5-triamine for the removal of different heavy metal ions.

Adsorbent TypeTarget Heavy MetalAdsorption Capacity (mg/g)Reference
Polyamines (TRI series)Lead (Pb²⁺)Not specified, but effective researchgate.net
Polyamine/CNT Composites (CNT TRI series)Lead (Pb²⁺)Higher than TRI series researchgate.net
TAPB-DMTP-COFLead (Pb²⁺)High adsorption capacity mdpi.com
N-rich Crystalline COFCadmium (Cd²⁺)396 mdpi.com
Sulfhydryl-modified COFMercury (Hg²⁺)1283 mdpi.com
γ-Fe₂O₃@CTF-1Arsenite (As³⁺)198 mdpi.com
γ-Fe₂O₃@CTF-1Arsenate (As⁵⁺)102.3 mdpi.com

Water Purification Applications

The applications of materials derived from Benzene-1,3,5-triamine extend beyond heavy metal removal to general water purification. The high porosity and chemical stability of polymers and COFs synthesized from this triamine make them suitable for removing various organic and inorganic pollutants from water.

Porous organic polymers (POPs) and COFs offer a low-density framework, which translates to a higher adsorption capacity by mass compared to denser materials like metal-organic frameworks (MOFs). nih.gov The pore structure of these materials can be precisely engineered to selectively target specific pollutants. nih.gov Furthermore, the pore walls can be functionalized with various chemical groups to enhance the adsorption of a wide range of contaminants. nih.gov

For instance, conjugated microporous polymers (CMPs) based on 1,3,5-benzene and 1,3,5-triazine structures have been synthesized and show promise in various adsorption applications. rsc.orgcapes.gov.br While the primary focus of the cited studies was on CO₂ capture, the underlying porous structure and the ability to functionalize these materials make them adaptable for water purification tasks. rsc.orgcapes.gov.br The development of such porous materials is a significant step towards creating versatile and efficient systems for treating contaminated water sources and ensuring access to clean water.

Interdisciplinary Research and Emerging Directions

Integration with Nanotechnology for Novel Functional Materials

The C₃ symmetric structure of benzene-1,3,5-triamine (B91009) trihydrochloride makes it an ideal monomer for the synthesis of highly ordered porous crystalline polymers known as Covalent Organic Frameworks (COFs) unistra.fr. These nanomaterials are constructed by stitching molecular building blocks together through strong covalent bonds, resulting in a pre-designed, porous, and crystalline structure nih.gov. The integration of benzene-1,3,5-triamine-based COFs into nanotechnology has led to the development of a variety of functional materials with tunable properties.

One of the key areas of application for these nanomaterials is in gas storage and separation. The well-defined pores and high surface area of COFs derived from benzene-1,3,5-triamine make them excellent candidates for capturing and storing gases like carbon dioxide researchgate.net. For instance, conjugated microporous polymers (CMPs) based on a 1,3,5-triazine (B166579) node, which can be synthesized from derivatives of benzene-1,3,5-triamine, have shown high CO₂ uptake capacities rsc.org.

Furthermore, these porous nanomaterials are being explored for their potential in environmental remediation. Imine-linked COFs have demonstrated remarkable efficiency in the photodegradation of azo dyes in water under visible light ipe.ac.cnresearchgate.net. The COF photocatalysts can be recovered and reused multiple times without a significant loss of efficiency, offering a sustainable solution for water pollution ipe.ac.cnresearchgate.net.

The versatility of benzene-1,3,5-triamine trihydrochloride also extends to the synthesis of Metal-Organic Frameworks (MOFs), which are another class of porous nanomaterials with applications in gas storage, separation, and catalysis mdpi.comresearchgate.net.

Material Type Building Blocks Key Features Application Examples
Covalent Organic Frameworks (COFs) Benzene-1,3,5-triamine derivatives and aldehydes High porosity, crystallinity, and thermal stability Gas storage (CO₂), photocatalytic degradation of dyes
Conjugated Microporous Polymers (CMPs) 1,3,5-triazine nodes (derived from benzene-1,3,5-triamine) High surface area, tunable band gap CO₂ adsorption, optoelectronics
Metal-Organic Frameworks (MOFs) Benzene-1,3,5-triamine derivatives and metal ions High surface area, tunable pore size Gas storage, catalysis

Development of Stimuli-Responsive and Adaptive Systems

"Smart" materials that can respond to external stimuli are at the forefront of materials science. Benzene-1,3,5-triamine and its derivatives are being investigated as components in the development of such stimuli-responsive and adaptive systems. The presence of amine groups in these molecules allows for the creation of materials that are sensitive to changes in pH mdpi.com.

For example, hydrogels synthesized using derivatives of 1,3,5-triazine, a close structural relative of benzene-1,3,5-triamine, have been shown to exhibit both pH and temperature-responsive swelling behavior rsc.org. These hydrogels can be designed to release encapsulated drugs in a controlled manner in response to specific physiological pH values, making them promising candidates for targeted drug delivery systems nih.govnih.govresearchgate.net.

The self-assembly of benzene-1,3,5-tricarboxamides, which are closely related to benzene-1,3,5-triamine, has been shown to be influenced by pH, leading to the formation of different nanostructures unistra.fr. This pH-responsive morphological change can be harnessed for the development of sensors and other adaptive materials. While direct research on stimuli-responsive systems from this compound is still emerging, the inherent properties of the benzene-triamine core suggest significant potential in this area.

Stimulus Responsive Behavior Potential Application
pH Swelling/deswelling of hydrogels, morphological changes in self-assembled structures Controlled drug release, biosensing
Temperature Changes in solubility and gelation Thermo-responsive drug delivery, smart textiles
Redox Cleavage of redox-sensitive linkers Triggered drug release in specific cellular environments
Light Photo-induced structural changes Optical switching, light-responsive materials

Advanced Catalysis beyond Porous Frameworks

While much of the catalytic research involving benzene-1,3,5-triamine has focused on its incorporation into porous frameworks, there is a growing interest in its use in other catalytic systems. The three amine groups on the benzene (B151609) ring can act as ligands, coordinating with metal ions to form discrete molecular complexes with catalytic activity.

These metal-organic complexes can serve as homogeneous catalysts for a variety of organic reactions. For example, derivatives of benzene-1,3,5-triamine can act as multidentate ligands for transition metals like copper, palladium, and ruthenium, creating catalysts for oxidation, reduction, and cross-coupling reactions ipe.ac.cn.

Furthermore, the principles of supramolecular chemistry are being used to create self-assembled metal-organic cages (MOCs) that can act as enzyme mimics nih.govmdpi.com. These cages, formed by the coordination of metal ions with organic linkers derived from molecules like benzene-1,3,5-triamine, can encapsulate substrate molecules and catalyze reactions within their confined cavities nih.govmdpi.com. These MOCs have shown promise in promoting organic reactions with high selectivity and efficiency nih.govmdpi.com.

The amine groups of benzene-1,3,5-triamine can also function as organocatalysts, directly catalyzing reactions such as condensation and Michael additions without the need for a metal center ipe.ac.cn.

Catalytic System Description Example Reactions
Homogeneous Metal Complexes Benzene-1,3,5-triamine derivatives as ligands for transition metals Oxidation, reduction, cross-coupling
Metal-Organic Cages (MOCs) Self-assembled, discrete molecular cages with catalytic cavities Knoevenagel condensation, Diels-Alder reactions
Organocatalysis Direct use of benzene-1,3,5-triamine derivatives as catalysts Condensation reactions, Michael additions

Future Prospects for Industrial Scalability and Commercialization of Derived Materials

The promising properties of materials derived from this compound, particularly COFs, have spurred research into their large-scale synthesis and commercialization nih.govresearchgate.netresearchgate.netmdpi.com. However, the transition from laboratory-scale synthesis to industrial production presents several challenges.

One of the main hurdles is the cost-effective and scalable synthesis of the monomer itself. While various synthetic routes to 1,3,5-triaminobenzene have been developed, many involve hazardous reagents or harsh reaction conditions, which are not ideal for industrial-scale production mdpi.com. The development of greener and more efficient synthetic methods is crucial for the economic feasibility of these materials mdpi.com.

The large-scale production of COFs also faces challenges related to achieving consistent crystallinity, morphology, and purity. Current synthesis methods often result in batch-to-batch variations, which can affect the performance of the final material. Continuous flow synthesis methods are being explored as a potential solution to this problem, offering better control over reaction parameters and enabling more consistent production researchgate.net.

The economic feasibility of producing these materials will also depend on identifying high-value applications where their unique properties can justify the production costs. While applications in gas storage and catalysis are promising, further research is needed to demonstrate their long-term performance and stability in real-world conditions. Techno-economic analyses are being conducted to evaluate the potential profitability of biorefining processes that could produce valuable chemical building blocks, which may offer a pathway for the cost-effective production of monomers like benzene-1,3,5-triamine researchgate.netmdpi.commdpi.comresearchgate.net.

Addressing Challenges in Stability and Long-Term Performance

For any new material to be successfully commercialized, it must exhibit long-term stability and performance under operational conditions. Materials derived from this compound, such as imine-linked COFs, face several challenges in this regard.

The reversible nature of the imine bond, which is beneficial for the self-healing and error-correction during COF synthesis, can also be a point of weakness, leading to degradation in the presence of water or acidic/basic conditions nih.gov. This can limit their application in aqueous environments. Researchers are exploring various strategies to enhance the stability of imine-linked COFs, such as postsynthetic modification of the imine linkages to more stable chemical bonds nih.gov.

The thermal stability of these materials is also a critical factor, especially for applications in catalysis and gas separation at elevated temperatures. While many COFs exhibit high thermal stability, their long-term performance under continuous thermal stress needs to be thoroughly evaluated. Studies have shown that the stability of COFs can be influenced by the choice of building blocks and the presence of functional groups within the pores acs.org.

Q & A

Q. How can researchers determine the purity of Benzene-1,3,5-triamine trihydrochloride experimentally?

High-performance liquid chromatography (HPLC) is the standard method for purity assessment. Use a C18 column with a mobile phase optimized for polar amines (e.g., water/acetonitrile gradient with 0.1% trifluoroacetic acid). A purity threshold of ≥95% (as reported in commercial batches ) is recommended for reproducible results. Calibrate against certified reference standards and validate retention times to confirm compound identity.

Q. What strategies address solubility limitations of this compound in aqueous buffers?

The compound exhibits low predicted aqueous solubility (Log S: -3.09 to -1.27 ). To enhance solubility:

  • Use co-solvents like DMSO (≤10% v/v) or ethanol (≤5% v/v) to pre-dissolve the compound before buffer dilution.
  • Adjust pH to 5–6 (near its predicted pKa of 5.05 ) to maximize ionization and solubility.
  • Employ surfactants (e.g., Tween-80) or cyclodextrins for in vitro assays requiring high concentrations. Validate solubility experimentally via nephelometry or UV-Vis spectroscopy.

Q. How is this compound synthesized, and what are critical reaction conditions?

While direct synthesis protocols are scarce in the evidence, derivatives are synthesized via nucleophilic substitution or reductive amination. Key considerations:

  • Protect free amine groups during reactions to avoid cross-linking or side products.
  • Use anhydrous conditions and catalysts like palladium for coupling reactions .
  • Purify intermediates via recrystallization (e.g., in ethanol/water mixtures) to maintain structural integrity .

Advanced Research Questions

Q. How does this compound enhance stability in electroluminescent devices?

Its rigid, planar structure and three-dimensional symmetry reduce aggregation in hole-transport layers, improving charge mobility. Studies show derivatives of 1,3,5-triaminobenzene enhance thermal stability (up to 250°C) and reduce oxidative degradation in OLEDs . To test performance:

  • Fabricate devices with spin-coated layers of the compound blended with poly(3,4-ethylenedioxythiophene) (PEDOT).
  • Monitor luminance decay and current density-voltage curves under accelerated aging conditions (e.g., 85°C/85% humidity).

Q. How can computational and experimental data resolve contradictions in solubility predictions?

Predicted Log S values range from -3.56 (ALOGPS) to -1.27 (ChemAxon) . To reconcile discrepancies:

  • Perform shake-flask solubility tests in PBS (pH 7.4) and compare with in silico predictions.
  • Use the BOILED-Egg model to assess bioavailability; the compound’s high gastrointestinal absorption (despite low solubility) suggests passive diffusion dominates .

Q. What methodologies assess CYP2C9 inhibition by this compound?

Use fluorometric or LC-MS-based assays with recombinant CYP2C9 isoforms:

  • Incubate the compound (1–100 µM) with probe substrates (e.g., diclofenac) and NADPH.
  • Quantify metabolite formation (e.g., 4'-hydroxydiclofenac) to calculate IC₅₀ values. Note: Evidence indicates selective inhibition of CYP2C9 over other isoforms (e.g., CYP3A4) .

Q. How is this compound utilized in MOF/COF design?

As a trigonal linker, it forms porous frameworks with metals (e.g., Zn²⁺) or aldehydes (e.g., 2,5-furandicarboxaldehyde ). For catalytic applications:

  • Synthesize MOFs via solvothermal methods (120°C, 24 hrs) and characterize BET surface area.
  • Test CO₂ adsorption capacity or catalytic activity in Knoevenagel condensation reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.